molecular formula C15H20N4O2 B2712276 (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide CAS No. 2173622-10-9

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

Cat. No. B2712276
M. Wt: 288.351
InChI Key: ZFTNPRJQCYUWKB-UHFFFAOYSA-N
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Description

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as AZD6738 and is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, and inhibitors of this enzyme have shown promising results in cancer treatment.

Mechanism Of Action

AZD6738 inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR leads to the accumulation of DNA damage and cell death, particularly in cancer cells that are already under stress.

Biochemical And Physiological Effects

AZD6738 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA-damaging agents. AZD6738 has also been shown to induce apoptosis (cell death) in cancer cells, particularly those that are already under stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of AZD6738 is its potent anti-tumor activity. It has shown promising results in preclinical studies, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of AZD6738 is that it may have off-target effects on other enzymes in the DNA damage response pathway. Additionally, the optimal dosing and scheduling of AZD6738 in combination with other therapies are still being investigated.

Future Directions

There are several future directions for the development of AZD6738 and other ATR inhibitors. One direction is the investigation of the optimal dosing and scheduling of AZD6738 in combination with other therapies. Another direction is the identification of biomarkers that can predict the response to ATR inhibitors. Additionally, the development of more potent and selective ATR inhibitors is an area of active research. Finally, the investigation of the role of ATR inhibitors in combination with immunotherapy is an area of growing interest.

Synthesis Methods

The synthesis of AZD6738 involves several steps, including the reaction of 6-aminopyridine-3-carboxylic acid with 2-chloroacrylonitrile, followed by the reaction of the resulting compound with 3-propan-2-yloxypropylamine. The final step involves the conversion of the resulting intermediate into AZD6738 through a series of reactions.

Scientific Research Applications

AZD6738 has been extensively studied for its potential use in cancer treatment. ATR inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In preclinical studies, AZD6738 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including lung, breast, and pancreatic cancer.

properties

IUPAC Name

(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(2)21-7-3-6-18-15(20)13(9-16)8-12-4-5-14(17)19-10-12/h4-5,8,10-11H,3,6-7H2,1-2H3,(H2,17,19)(H,18,20)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTNPRJQCYUWKB-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

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